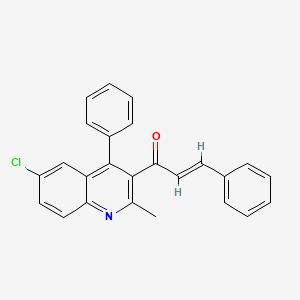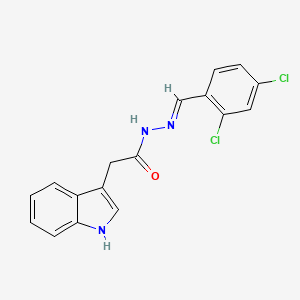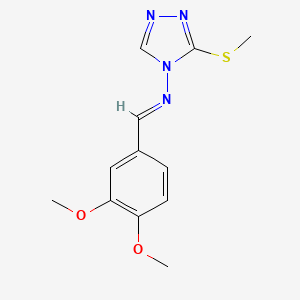
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
Descripción general
Descripción
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). This compound is commonly referred to as CP-94,253 and has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
CP-94,253 works by selectively inhibiting the reuptake of serotonin in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-94,253 are primarily related to its ability to increase serotonin levels in the brain. This can lead to a range of effects, including improved mood, decreased anxiety, and reduced pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CP-94,253 for lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the effects of serotonin specifically, without interference from other neurotransmitters. However, one limitation of CP-94,253 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental settings.
Direcciones Futuras
There are several potential future directions for research on CP-94,253. One area of interest is the development of more potent and selective 3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide based on the structure of CP-94,253. Additionally, researchers may investigate the potential use of this compound in the treatment of other mood disorders, such as bipolar disorder. Finally, there is potential for the development of CP-94,253 analogs with improved pharmacokinetic properties and therapeutic efficacy.
Aplicaciones Científicas De Investigación
CP-94,253 has been extensively studied for its potential therapeutic applications in the field of neuroscience. Specifically, this compound has shown promise as a treatment for depression, anxiety, and other mood disorders. Additionally, CP-94,253 has been investigated for its potential use in the treatment of pain and addiction.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-25(15-19-14-23-11-12-24-19)21(26)13-20(16-5-3-2-4-6-16)17-7-9-18(22)10-8-17/h2-12,14,20H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFLORAOUXWHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B3889358.png)
![6-chloro-3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889360.png)
![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![7-bromo-4-[3-(4-morpholinyl)propanoyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
![3-[(3-phenoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)
![7-(2-methoxyethyl)-2-[4-(methylthio)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3889385.png)

![2-(2-methylphenyl)-3-[(4-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B3889393.png)




![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)
